2-Cyclopropylethanol
Description
Significance of the Cyclopropane (B1198618) Moiety in Chemical Science
The cyclopropane ring, a three-membered carbocycle, holds a unique and significant position in chemical science. Its distinctiveness arises from the considerable ring strain and unusual bonding characteristics, where the carbon-carbon bonds exhibit a higher degree of p-character, lending them some resemblance to olefinic systems. nbinno.com This inherent strain and specific electronic configuration are not mere chemical curiosities; they translate into valuable properties that are increasingly exploited in various fields, most notably in medicinal chemistry and drug discovery. nbinno.combohrium.com
In the design of bioactive molecules, the incorporation of a cyclopropane moiety can offer several distinct advantages. Its rigid structure allows for precise control over the spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for specific biological targets like enzymes or receptors. nbinno.com This conformational locking is a powerful tool for medicinal chemists aiming to optimize the potency of pharmaceutical compounds. nbinno.comscientificupdate.com Furthermore, the cyclopropane unit is often more resistant to metabolic degradation, such as oxidation by cytochrome P450 enzymes, compared to more flexible aliphatic chains. nbinno.comacs.org This enhanced metabolic stability can improve a drug's pharmacokinetic profile, potentially leading to a longer duration of action. nbinno.com The cyclopropyl (B3062369) group is frequently used as a rigid linker or as an isosteric replacement for other groups, such as alkenes, to strategically enhance potency, improve metabolic stability, and minimize off-target effects. scientificupdate.com
Overview of 2-Cyclopropylethanol's Role as a Research Target and Intermediate
This compound (CAS No: 2566-44-1) is a primary alcohol that incorporates the valuable cyclopropane ring. While not as widely known as some complex pharmaceuticals, it serves as a crucial building block and intermediate in organic synthesis. google.comwiley.com Its structure, combining the reactive hydroxyl group with the unique cyclopropyl motif, makes it a versatile reagent for the synthesis of more complex molecules. In academic and industrial research, this compound is primarily utilized as a precursor to introduce the cyclopropylethyl group into a target molecule.
A significant application of this compound is in the preparation of cyclopropyl-containing derivatives. For instance, it is used to synthesize (2-bromo-ethyl)-cyclopropane through a reaction with phosphorus tribromide. chemicalbook.comchemicalbook.comfishersci.ca This bromo-derivative can then be used in various nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. Moreover, processes have been developed for the preparation of cyclopropylacetonitrile (B1348260) from this compound's precursor, cyclopropylacetaldehyde, highlighting its utility as an intermediate for creating compounds valuable in the synthesis of pharmaceuticals and agricultural chemicals. google.com The compound's utility is rooted in its ability to participate in reactions typical of primary alcohols while carrying the stable and structurally significant cyclopropane ring.
Scope and Academic Focus of the Research Review
This article provides a focused review of the chemical compound this compound from an academic research perspective. The scope is strictly limited to its fundamental chemical and physical properties, established methods for its synthesis and manufacturing, its characteristic chemical reactions, and its specific applications as an intermediate in organic synthesis. The discussion will be centered on the peer-reviewed scientific literature and established chemical data, providing a thorough overview of the compound's role in chemical science.
The content will detail the known physical characteristics of this compound, supported by data tables for clarity. It will then explore the synthetic routes developed for its preparation, followed by a review of its reactivity, particularly focusing on transformations of the hydroxyl group. The final section will be dedicated to its application as a building block in the synthesis of other molecules, illustrating its importance in the broader context of organic chemistry. This review intentionally excludes any discussion of dosage, administration, safety profiles, or adverse effects, maintaining a strict focus on the chemical and academic aspects of the compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMJRJMSXZSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180361 | |
| Record name | 1-Cyclopropyl ethanol | |
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Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-44-1 | |
| Record name | 2-Cyclopropylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropaneethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250975 | |
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| Record name | 1-Cyclopropyl ethanol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CYCLOPROPANEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C66TB83XKK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 2 Cyclopropylethanol and Its Derivatives
Laboratory-Scale Synthetic Approaches
Laboratory-scale syntheses of 2-cyclopropylethanol often involve tailored reactions to achieve specific yields and purities for research and development purposes. Several conventional routes have been explored and optimized.
Oxidation Reactions of Precursor Compounds
While this compound itself can be oxidized to cyclopropylacetaldehyde, the reverse process, the reduction of cyclopropylacetaldehyde, is a common method for synthesizing this compound google.com. However, the outline mentions oxidation reactions of precursor compounds. One such approach involves the oxidation of a cyclopropane-containing precursor followed by selective reduction. For example, the oxidation of 2-cyclopropyl-1-propanol using pyridinium (B92312) chlorochromate (PCC) yields cyclopropylacetaldehyde, which can then be reduced to this compound .
Grignard Reaction-Based Synthesis Utilizing Cyclopropylmagnesium Bromide
A significant laboratory method for the synthesis of this compound utilizes a Grignard reaction involving cyclopropylmagnesium bromide and ethylene (B1197577) oxide . This method is known for offering excellent stereochemical control but necessitates stringent anhydrous conditions .
The general procedure involves preparing cyclopropylmagnesium bromide in a suitable solvent like tetrahydrofuran (B95107) (THF) google.com. Ethylene oxide is then added dropwise at a low temperature, typically -78°C . The reaction mixture is subsequently warmed to room temperature and quenched, often with an ammonium (B1175870) chloride solution . Yields of 65–70% after distillation have been reported for this method .
| Reagent | Amount/Conditions | Solvent | Temperature | Outcome | Yield (%) |
|---|---|---|---|---|---|
| Cyclopropylmagnesium bromide | 1.1 equiv | THF | -78°C to Room Temp. | Reacts with ethylene oxide | 65-70 |
| Ethylene oxide | 1.0 equiv | THF | -78°C to Room Temp. | Reacts with Grignard reagent | |
| Quench | NH4Cl (aqueous solution) | N/A | Room Temp. | Terminates reaction |
Reduction of Cyclopropylacetaldehyde
The reduction of cyclopropylacetaldehyde is a direct route to synthesize this compound google.com. Various reducing agents can be employed for this transformation. Metal hydride complexes are commonly used, including sodium borohydride (B1222165) (NaBH4) google.com. Catalytic hydrogenation and reaction with a secondary alcohol in the presence of an aluminum alkoxide are also viable reduction methods google.com.
A typical protocol using sodium borohydride involves adding the reducing agent to cyclopropylacetaldehyde in a solvent like diethyl ether at around 25°C google.com. The reaction mixture is stirred, followed by workup to isolate the product google.com.
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Outcome |
|---|---|---|---|---|---|
| Cyclopropylacetaldehyde | Sodium borohydride | Diethyl ether | 25°C | - | Reduction to this compound |
| Cyclopropylacetaldehyde | Metal hydride complex | - | - | - | Reduction to this compound |
| Cyclopropylacetaldehyde | Catalytic hydrogenation | - | - | - | Reduction to this compound |
| Cyclopropylacetaldehyde | Secondary alcohol + Aluminum alkoxide | - | - | - | Reduction to this compound |
Other Conventional Synthetic Routes (e.g., Cyclopropane (B1198618) Derivatives with Ethylene Oxide, Ketone Reductions)
Beyond the methods detailed above, this compound can also be synthesized through other conventional routes. One approach involves the reaction of cyclopropane derivatives with ethylene oxide . This is related to the Grignard approach but may encompass variations in the cyclopropane precursor or reaction conditions.
Reduction of corresponding ketones is another general method applicable to the synthesis of alcohols . While not explicitly detailed for a specific cyclopropyl (B3062369) ketone leading directly to this compound in the provided context, the reduction of ketones is a well-established synthetic transformation that could potentially be applied to a precursor ketone containing the cyclopropyl and ethyl functionalities. For instance, the reduction of cyclopropylmethyl ketone yields 1-cyclopropylethanol (B1359789) patsnap.com. Although this is an isomer of this compound, it illustrates the principle of ketone reduction in the synthesis of cyclopropyl-containing alcohols.
Alternative laboratory routes, such as the Mitsunobu reaction for etherification or cyanomethylenetributylphosphorane-mediated alkylation, have been explored for the synthesis of this compound derivatives . While these methods may not directly yield this compound itself, they highlight the diverse chemical transformations possible with cyclopropyl-containing compounds in a laboratory setting .
Industrial-Scale Production Processes
Industrial-scale production of this compound requires processes that are cost-effective, efficient, and scalable. One industrially advantageous process involves a sequence of solvolysis and catalytic hydrogenation steps google.comwipo.int.
Solvolysis of 3-Cyclopropyl-2,3-Epoxypropionic Acid Esters Followed by Catalytic Hydrogenation
A key industrial process for preparing this compound involves the solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters, followed by acid treatment to obtain cyclopropylacetaldehyde, and subsequent reduction of the aldehyde google.comwipo.int.
The initial solvolysis of the 3-cyclopropyl-2,3-epoxypropionic acid ester is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . This reaction usually proceeds at temperatures ranging from 50–80°C . Acidic workup is then performed to ensure complete conversion to cyclopropylacetaldehyde .
The cyclopropylacetaldehyde intermediate is subsequently subjected to catalytic hydrogenation google.com. This reduction step utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressures typically ranging from 1–5 atm . This hydrogenation achieves a high conversion to this compound .
This two-step process is considered industrially advantageous due to its potential for low costs google.comwipo.int.
Enantioselective Synthesis and Chiral Resolution Techniques
Obtaining this compound in enantiomerically pure form is crucial for applications where stereochemistry dictates biological activity or material properties. Several advanced methodologies have been developed for both the asymmetric synthesis of chiral cyclopropyl-containing alcohols and the resolution of racemic mixtures.
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis offers a powerful route to access enantiopure this compound. One approach involves the asymmetric reduction of prochiral ketones, such as cyclopropyl methyl ketone. This transformation can be catalyzed by chiral metal complexes or biocatalysts like alcohol dehydrogenase enzymes.
The reduction of ketones to chiral secondary alcohols is a well-established application of alcohol dehydrogenases (ADH), including those from yeast (YADH), horse liver (HLADH), and Thermoanaerobium brockii (TBADH). harvard.eduresearchgate.net These enzymes can catalyze the delivery of hydride to one specific enantioface of the carbonyl group, leading to highly enantioselective reductions. harvard.eduresearchgate.net While alcohol dehydrogenases have been explored for the asymmetric reduction of ketones, achieving high enantioselectivity and complete conversion for substrates like cyclopropyl methyl ketone can sometimes present challenges, with some reports indicating moderate enantioselectivity or incomplete conversion. rsc.org
Chiral metal complexes can also mediate the asymmetric reduction of ketones. Asymmetric hydrogenation using chiral ruthenium catalysts, such as Ru-BINAP complexes, has been shown to enable the enantioselective synthesis of cyclopropyl-containing alcohols from cyclopropyl ketones or related precursors.
Chiral Inclusion Crystallization for Racemic Resolution
When asymmetric synthesis is not feasible or provides insufficient enantiopurity, chiral resolution techniques can be employed to separate enantiomers from a racemic mixture. Chiral inclusion crystallization is a method that has been successfully applied to the resolution of racemic alcohols, including α-cyclopropylethanol, a structural isomer of this compound. rsc.orgresearchgate.net
This technique involves the formation of crystalline inclusion complexes between the racemic alcohol (guest) and a chiral host compound, such as a chiral diol like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). rsc.orgresearchgate.netresearchgate.netsigmaaldrich.com The chiral host selectively interacts with one enantiomer of the guest molecule, leading to the formation of diastereomeric inclusion complexes that possess different physical properties, including solubility. ardena.comlibretexts.orglibretexts.orgunige.ch By carefully controlling crystallization conditions (e.g., solvent system and temperature), one diastereomeric complex can be selectively crystallized, leaving the other enantiomer enriched in the mother liquor. rsc.orgresearchgate.net Subsequent dissociation of the crystallized complex yields the enantiomerically enriched alcohol. rsc.orgresearchgate.net Studies have shown that two-step inclusion crystallization with chiral diols like TADDOL can yield α-cyclopropylethanol with high enantiomeric excess ( > 98% ee). rsc.orgresearchgate.net
Stereochemical Outcome Analysis and Validation
Accurate determination of the stereochemical outcome and enantiomeric purity is essential in enantioselective synthesis and chiral resolution. Various analytical techniques are employed for this purpose. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) utilizing chiral stationary phases are common methods for separating and quantifying enantiomers. uni-regensburg.de HPLC coupled with polarimetric detection allows for the direct measurement of optical rotation of eluting peaks, providing information on both enantiomeric composition and absolute configuration if the specific rotation of the pure enantiomers is known.
X-ray crystallography can be used to unequivocally determine the absolute configuration of a chiral molecule, provided that suitable single crystals can be obtained, often of a crystalline derivative or an inclusion complex. uni-regensburg.deuni-konstanz.de Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is another powerful technique that can provide information about the spatial proximity of atoms in a molecule, which can be used to deduce relative stereochemistry and, in some cases, assist in the assignment of absolute configuration, particularly when combined with other data or computational methods.
Synthesis of Key Intermediates and Functionalized Derivatives
This compound serves as a precursor for the synthesis of various functionalized derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Halogenated Derivatives
Halogenated derivatives of this compound are important synthetic intermediates. A key example is the synthesis of 2-bromoethylcyclopropane from this compound. This transformation is typically achieved by reacting this compound with phosphorus tribromide (PBr₃). fishersci.calookchem.com
The reaction of primary alcohols with phosphorus tribromide is a standard method for converting the hydroxyl group into a bromide. libretexts.orgyoutube.com The mechanism generally involves the alcohol attacking the phosphorus, followed by displacement of a bromide ion and subsequent S₂2 attack by bromide on the carbon bearing the oxygen, leading to inversion of configuration if the carbon is stereogenic. libretexts.orgyoutube.com This reaction provides a direct route to introduce a bromine atom into the this compound structure, yielding 2-bromoethylcyclopropane. fishersci.calookchem.com
Cyclopropylacetylene Formation from 1,1,1-Trichloro-2-cyclopropylethanol
Cyclopropylacetylene is another important derivative that can be synthesized from a precursor related to this compound: 1,1,1-trichloro-2-cyclopropylethanol. This synthesis typically involves a sequence of reactions starting from cyclopropane carboxaldehyde. google.comgoogle.com
Cyclopropane carboxaldehyde can be reacted with a trichloroacetic acid derivative to form 1,1,1-trichloro-2-cyclopropylethanol. google.comgoogle.com This intermediate then undergoes elimination reactions to ultimately form cyclopropylacetylene. google.comgoogle.commolaid.comgoogle.com One described route involves the conversion of 1,1,1-trichloro-2-cyclopropylethanol to 1,1-dichloro-2-cyclopropylethylene through an elimination step, followed by a further elimination to generate the alkyne, cyclopropylacetylene. google.commolaid.com Another approach involves protecting the hydroxyl group of 1,1,1-trichloro-2-cyclopropylethanol, for example, by forming a tosylate, followed by elimination to yield cyclopropylacetylene. google.com These methods provide access to cyclopropylacetylene, a valuable building block in the synthesis of various compounds, including pharmaceutical intermediates. google.comgoogle.comgoogle.com
Ring-Opening/Annulation Products (e.g., Thiophene (B33073) Aldehydes via C-S bond formation)
The inherent strain within the cyclopropane ring of this compound makes it susceptible to ring-opening reactions under various conditions. These reactions can be coupled with annulation processes to construct more complex heterocyclic systems. A notable example is the synthesis of thiophene aldehydes through a ring-opening/annulation reaction involving C-S bond formation.
Recent research has demonstrated a concise, one-pot procedure for synthesizing thiophene aldehydes from cyclopropyl ethanol (B145695) derivatives, utilizing potassium sulfide (B99878) (K₂S) as a sulfur source rsc.orgrsc.org. This method involves the cleavage of C-C bonds within the cyclopropane ring and the subsequent formation of two new C-S bonds, leading to the construction of the thiophene ring system rsc.orgrsc.org. The reaction is typically conducted under mild conditions and exhibits good tolerance towards various functional groups present on the cyclopropyl ethanol starting material rsc.orgrsc.org. Dimethyl sulfoxide (B87167) (DMSO) plays a crucial role in this transformation, acting as both the solvent and a mild oxidant rsc.orgrsc.org.
The synthesis of thiophene aldehydes from cyclopropyl ethanols and potassium sulfide represents a significant advancement in accessing sulfur-containing heterocycles through C-S bond formation via C-C bond cleavage rsc.orgresearchgate.net. This methodology provides an efficient route to substituted thiophenes, which are valuable structures in medicinal chemistry and materials science researchgate.netnih.gov.
While the specific mechanism can vary depending on the substituents, the process generally involves the ring-opening of the cyclopropane moiety, followed by reaction with the sulfur source and subsequent cyclization and oxidation steps to yield the aromatic thiophene aldehyde. rsc.org
Other Chemically Modified Derivatives (e.g., Ethers, Esters)
Beyond ring-opening and annulation, the hydroxyl group in this compound undergoes typical reactions characteristic of primary alcohols, allowing for the formation of various derivatives, including ethers and esters. These transformations are fundamental in organic synthesis for modifying the physical and chemical properties of the parent compound.
The synthesis of ethers from this compound can be achieved through standard etherification procedures. One common approach involves the dehydration of alcohols, which can be catalyzed by acids evitachem.com. While specific conditions for the dehydration of this compound to form its corresponding ether are not extensively detailed in the provided sources, related cyclic alcohols like 1-cyclopentylethanol (B1203354) are known to undergo ether formation via dehydration under acidic conditions evitachem.com. Alternatively, ethers can be synthesized via the Williamson ether synthesis, involving the reaction of an alkoxide derived from this compound with an alkyl halide.
Esterification of this compound can be readily accomplished by reacting the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst evitachem.com. This reaction forms an ester linkage, yielding this compound esters.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropylethanol
Elucidation of Fundamental Reaction Pathways
The primary alcohol functionality in 2-Cyclopropylethanol undergoes typical reactions characteristic of alcohols, including oxidation, reduction, and substitution.
Oxidation Reactions and Mechanisms (e.g., to Cyclopropylacetaldehyde by Alcohol Dehydrogenase, with PCC or CrO₃)
Oxidation of this compound primarily yields cyclopropylacetaldehyde. This transformation can be effected by various oxidizing agents, including biological enzymes and common laboratory reagents.
Enzyme-Catalyzed Oxidation: In biological systems, enzymes such as alcohol dehydrogenase (ADH) can catalyze the oxidation of this compound to cyclopropylacetaldehyde. Alcohol dehydrogenases are a group of enzymes that catalyze the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively, often utilizing NAD⁺ as a coenzyme. frontiersin.orgwikipedia.org The mechanism typically involves a hydride transfer from the alcohol carbon to the oxidized nicotinamide (B372718) moiety of the cofactor. frontiersin.org
Oxidation with PCC: Pyridinium (B92312) chlorochromate (PCC) is a mild oxidizing agent commonly used for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. wikipedia.orglibretexts.orguni-hamburg.de this compound can be oxidized to cyclopropylacetaldehyde using PCC under mild conditions, typically in a solvent like dichloromethane. The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction where a base removes a proton from the carbon adjacent to the oxygen, leading to the formation of the carbonyl group and the release of a chromium(IV) species. libretexts.orguni-hamburg.demasterorganicchemistry.com
Oxidation with CrO₃: Chromium trioxide (CrO₃) is another reagent capable of oxidizing alcohols. uni-hamburg.de Similar to PCC, CrO₃ can oxidize this compound to cyclopropylacetaldehyde. CrO₃ is a strong oxidizing agent and is often used in conjunction with an acid, such as sulfuric acid (Jones' reagent) or acetic acid. uni-hamburg.de The mechanism also involves the formation of a chromate ester. uni-hamburg.de
Data Table: Oxidation of this compound
| Oxidizing Agent | Product | Typical Conditions |
| Alcohol Dehydrogenase | Cyclopropylacetaldehyde | Biological conditions |
| Pyridinium Chlorochromate | Cyclopropylacetaldehyde | Mild conditions, e.g., DCM |
| Chromium Trioxide | Cyclopropylacetaldehyde | Various conditions, often acidic |
Reduction Reactions (e.g., to Cyclopropylmethanol (B32771) with Lithium Aluminum Hydride)
While this compound is an alcohol and typically a product of reduction (e.g., reduction of cyclopropylacetic acid or cyclopropylacetaldehyde), it can theoretically undergo reduction under specific, less common circumstances or as part of a larger reaction sequence. However, the provided prompt specifically mentions the reduction to Cyclopropylmethanol with Lithium Aluminum Hydride. This suggests a potential misunderstanding in the prompt's example, as Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent primarily used to reduce functional groups like esters, carboxylic acids, aldehydes, and ketones to alcohols, or amides and nitriles to amines. wikipedia.orgfishersci.casaskoer.cabiotrend.com Reducing a primary alcohol like this compound to a less oxidized state (like an alkane) with LiAlH₄ is not a typical reaction.
However, if the intent was to discuss the reduction of a precursor to this compound using LiAlH₄, then the reduction of cyclopropylacetaldehyde or cyclopropylacetic acid to this compound using LiAlH₄ would be relevant. LiAlH₄ is effective in reducing aldehydes and carboxylic acids to primary alcohols. saskoer.cabiotrend.com
Given the explicit mention in the prompt, it's possible there's a specific, perhaps less common, reaction context where this compound is involved in a reduction process leading to Cyclopropylmethanol. However, standard reactivity dictates that LiAlH₄ would reduce a carbonyl or carboxylic acid to a primary alcohol, not convert one primary alcohol to another with a different carbon skeleton. Cyclopropylmethanol is an isomer of this compound.
Let's assume, for the sake of strictly following the prompt's example, that there might be a rearrangement coupled with reduction, although this is not a standard LiAlH₄ reduction of a simple alcohol. Without specific literature detailing the reduction of this compound to Cyclopropylmethanol with LiAlH₄, we will describe the typical use of LiAlH₄ in reducing precursors to alcohols, which is the most likely intended context based on the reagent.
Lithium Aluminum Hydride (LiAlH₄) is a strong reducing agent widely used in organic synthesis. wikipedia.orgfishersci.cabiotrend.com It can reduce various functional groups, including aldehydes, ketones, carboxylic acids, and esters, to alcohols. saskoer.cabiotrend.com The reduction of a carbonyl compound with LiAlH₄ involves nucleophilic attack of a hydride ion on the carbonyl carbon. saskoer.ca
Data Table: Typical Reductions Leading to Alcohols with LiAlH₄ (Contextual to the Prompt's Example)
| Starting Material | Product | Reagent |
| Cyclopropylacetaldehyde | This compound | LiAlH₄ |
| Cyclopropylacetic acid | This compound | LiAlH₄ |
Substitution Reactions Involving the Hydroxyl Group (e.g., Halogenation)
The hydroxyl group of this compound can be replaced by other functional groups through substitution reactions. Halogenation, the replacement of the hydroxyl group with a halogen atom, is a common example.
Halogenation: The hydroxyl group can be substituted by halogens using appropriate reagents. For instance, reaction with phosphorus tribromide (PBr₃) can lead to the formation of 2-bromoethylcyclopropane. fishersci.ca Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for converting primary and secondary alcohols to alkyl halides, often preferred over concentrated hydrohalic acids due to milder conditions and reduced risk of carbocation rearrangements. libretexts.org The mechanism typically involves the activation of the hydroxyl group, making it a better leaving group, followed by nucleophilic attack by the halide. libretexts.org
Data Table: Substitution Reactions of the Hydroxyl Group
| Reagent | Product | Leaving Group |
| Phosphorus Tribromide | 2-Bromoethylcyclopropane | Hydroxyl (as part of a leaving group) |
Transformations Involving the Cyclopropane (B1198618) Ring
The cyclopropane ring in this compound, despite its inherent strain, can undergo reactions that involve ring-opening or participate in cyclopropanation and dicarbofunctionalization processes.
Ring-Opening Reactions and Rearrangements
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, often initiated by electrophilic or radical species. These reactions can lead to the formation of rearranged products. While the provided search results did not yield specific examples of this compound undergoing ring-opening or rearrangement in isolation, studies on other cyclopropylcarbinol systems provide relevant mechanistic insights. For instance, enzyme-catalyzed reactions involving cyclopropylmethanols have been observed to cause cleavage of the three-membered ring. psu.edu The susceptibility of cyclopropane rings to cleavage under certain conditions, particularly in the presence of acids or catalysts, is a known phenomenon in organic chemistry.
Mechanistic investigations into cyclopropane ring-opening often involve the generation of carbocation intermediates or radical species, which then undergo rearrangement to form more stable open-chain structures. The specific outcome of ring-opening and rearrangement is highly dependent on the reaction conditions and the presence of other functional groups.
Cyclopropanation and Dicarbofunctionalization Reactions (e.g., Nickel-Catalyzed Olefin Dicarbofunctionalization via C-H Activation)
The cyclopropane ring in this compound can be a product of cyclopropanation reactions or participate in more complex transformations like dicarbofunctionalization. While direct cyclopropanation of this compound is not a typical reaction of alcohols, the cyclopropyl (B3062369) moiety can be incorporated into molecules through cyclopropanation of a suitable precursor during synthesis.
Dicarbofunctionalization reactions involve the simultaneous formation of two new carbon-carbon bonds across an olefin. Recent advances in catalysis, particularly with transition metals like nickel, have enabled such transformations. Nickel-catalyzed olefin dicarbofunctionalization via C-H activation is a powerful method for constructing complex molecules. While specific examples involving this compound were not found in the provided snippets, research in this area explores the use of various organic molecules, including those with alcohol functionalities, as coupling partners. The mechanism typically involves the catalytic activation of a C-H bond, followed by insertion of an olefin and subsequent bond formation. The cyclopropyl group, if present in the substrate or the coupling partner, can influence the reactivity and selectivity of these transformations.
Catalytic Aspects in this compound Reactivity
Catalysis plays a crucial role in enabling specific transformations of this compound and related cyclopropylcarbinols, allowing for controlled bond formation and cleavage under milder conditions compared to uncatalyzed reactions.
Transition Metal-Catalyzed Transformations
Transition metal catalysts are widely employed in the manipulation of cyclopropyl-containing compounds, facilitating reactions such as ring opening, rearrangements, and cycloadditions. While direct catalytic transformations specifically utilizing this compound as a primary substrate in ring-modifying reactions are less extensively documented in the provided sources compared to other cyclopropyl alcohols or cyclopropane derivatives, the principles and methodologies developed for related systems are highly relevant.
Palladium catalysis has been shown to be effective in reactions involving cyclopropane rings. For instance, palladium(II) catalysts can induce ring enlargement in 2-(arylmethylene)cyclopropylcarbinols, leading to the formation of cyclobutenylcarbinols or hydrogenated furans. The outcome of these reactions can be significantly influenced by the electronic nature of substituents on the aryl group. rsc.org Palladium is also active in cyclopropanation reactions of dienes, a process that can be regioselective depending on the substrate substitution. nih.gov
Gold catalysts, particularly Au(III), have been demonstrated to catalyze the ring opening of 1-cyclopropyl-2-yn-1-ols through nucleophilic attack, yielding conjugated enynes with high regio- and stereoselectivity. psu.edu This highlights the ability of gold to activate the cyclopropane ring towards nucleophilic addition when appropriately functionalized in the α-position to an alcohol.
Nickel catalysis has been explored for reactions involving cyclopropyl alcohols. In a Guerbet-type reaction, a nickel catalyst facilitated the C-alkylation of secondary alcohols, including 1-cyclopropylethanol (B1359789), demonstrating the potential for nickel to participate in dehydrogenative coupling reactions of cyclopropyl-containing alcohols. iisertirupati.ac.in
Other transition metals like rhodium and copper have been successfully used in the cyclopropanation of allylic alcohols, a process that constructs cyclopropane rings and is relevant to the synthesis of cyclopropyl alcohol structures. organic-chemistry.orgnih.gov Lewis acids derived from transition metals, such as Cu(OTf)₂, can also catalyze transformations of cyclopropane derivatives, including ring-opening and cyclization reactions. rsc.org
Stereochemical Control and Regioselectivity in Reactions
Controlling the stereochemical outcome (enantioselectivity and diastereoselectivity) and regioselectivity is paramount in the synthesis and transformation of chiral molecules like this compound (if a stereocenter is present or generated) or in reactions involving the cyclopropane ring which can lead to different constitutional isomers upon opening.
In the synthesis of cyclopropyl alcohols, including approaches that could yield this compound derivatives, stereochemical control is often a key consideration. Methods like the Grignard reaction can offer excellent stereochemical control in the synthesis of this compound itself, although requiring stringent conditions. Asymmetric catalytic methods, particularly those involving transition metals like zinc, rhodium, and copper, have been developed for the enantio- and diastereoselective synthesis of cyclopropyl alcohols. nih.govnih.govacs.org The directed Simmons-Smith reaction, for instance, is known for its high syn selectivity in the cyclopropanation of allylic alcohols, although achieving high anti selectivity can be more challenging. nih.govacs.org
Regioselectivity is particularly important in reactions that involve the cleavage of the cyclopropane ring. The direction of ring opening can be influenced by the reaction conditions, the nature of substituents on the cyclopropane ring, and the catalyst used. Studies on the ring opening of cyclopropane derivatives have shown that the configuration of substituents on the three-membered ring can affect the regioselectivity of single bond cleavage. colab.ws In metal-catalyzed cyclopropanation of unsymmetrical dienes, regioselectivity determines which double bond undergoes cyclopropanation. Palladium catalysis has been shown to achieve high regioselectivity in the cyclopropanation of 2-substituted 1,3-dienes. nih.gov
Computational Chemistry in Reaction Mechanism Elucidation (e.g., DFT for Transition States, DLPNO-CCSD(T))
Computational chemistry is an indispensable tool for gaining a deeper understanding of reaction mechanisms, transition states, and the factors governing reactivity, selectivity, and stereocontrol in the transformations of organic molecules, including cyclopropyl alcohols. catalysis.blognumberanalytics.com
Density Functional Theory (DFT) is widely used to study reaction pathways, optimize geometries of reactants, intermediates, and transition states, and calculate activation energies and reaction energies. numberanalytics.comuni-stuttgart.de These calculations provide insights into the feasibility of different mechanistic pathways and the factors that influence the rate and outcome of a reaction. DFT has been applied to understand the role of coordination environments in metal-catalyzed reactions and to support proposed reaction pathways. conicet.gov.ar
More advanced computational methods, such as coupled cluster theory, are employed for highly accurate energy calculations. The domain-based local pair natural orbital (DLPNO) approximation to coupled cluster theory with single, double, and perturbative triple excitations [DLPNO-CCSD(T)] is a powerful method that allows for accurate calculations on larger molecular systems, bridging the gap between accuracy and computational cost. researchgate.net DLPNO-CCSD(T) has been used to accurately determine spin-state energetics in transition metal complexes, which is crucial for understanding catalytic cycles involving different spin states. rsc.orgnih.gov
Computational studies, including those utilizing DLPNO-CCSD(T) and dispersion-corrected DFT, have been applied to investigate the mechanisms and selectivities of metal-catalyzed reactions involving cyclopropyl intermediates, such as those undergoing radical ring opening. nih.gov These computational approaches help to clarify complex reaction mechanisms, interpret structure-reactivity relationships, and can guide the design of new catalysts and reaction conditions to achieve desired selectivity and efficiency. anu.edu.au
This compound is an organic compound characterized by a cyclopropyl group attached to an ethanol (B145695) backbone. This structure contributes to its unique properties and has led to investigations into its biological activities and potential biomedical applications. Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors, influencing various biological pathways such as signal transduction and metabolic processes.
Biological Activity and Emerging Biomedical Applications of 2 Cyclopropylethanol
Antimicrobial Research 2-Cyclopropylethanol has demonstrated antimicrobial potential in research studies.benchchem.com
Activity against Specific Pathogens (e.g., Mycobacterium tuberculosis with MIC of 37.5 µM) In a study evaluating its efficacy against Mycobacterium tuberculosis, this compound (CPE) exhibited significant antimicrobial potential.benchchem.comIt showed a minimum inhibitory concentration (MIC) of 37.5 µM against M. tuberculosis strain H37Rv.benchchem.comacs.orgThis indicates its potential as a lead compound for further drug development in the context of tuberculosis.benchchem.comThe MIC represents the lowest concentration of a compound that prevents visible bacterial growth.frontiersin.org
Data Table: Antimicrobial Activity against Mycobacterium tuberculosis
| Pathogen | Strain | Minimum Inhibitory Concentration (MIC) |
| Mycobacterium tuberculosis | H37Rv | 37.5 µM |
Cytotoxicity and Cellular Studies Cytotoxicity assessments have been conducted on this compound.benchchem.comStudies involving HepG2 liver cells indicated cytotoxic effects at higher concentrations.benchchem.comHowever, it was deemed safe at lower doses in this assessment.benchchem.comAnother study evaluated the cytotoxic effects of a related compound on HepG2 cells, finding them inactive with IC50 values greater than 10 µM.ucl.ac.uk
In Vitro Cytotoxicity Assessment
Studies have evaluated the cytotoxic effects of this compound on HepG2 liver cells. The compound demonstrated cytotoxic effects at higher concentrations. However, it was deemed safe at lower doses, suggesting a potential window for pharmacological exploration. In other research involving HepG2 cells, compounds evaluated for cytotoxicity were found to be inactive with IC50 values greater than 10 µM, indicating a relatively low level of toxicity in this specific cell line. ucl.ac.ukacs.org
| Cell Type | Observed Effect | IC50 (µM) | Reference |
| HepG2 Cells | Cytotoxicity (at higher concentrations) | > 10 | ucl.ac.ukacs.org |
Therapeutic Potential and Drug Discovery
This compound has garnered attention for its potential therapeutic applications and its role in drug discovery efforts. Its structural features and reactivity make it a valuable compound in the synthesis of various bioactive molecules and as an intermediate in pharmaceutical development.
Potential in Developing Treatments for Neurological Disorders
Research indicates that this compound may hold potential in the development of new treatments for neurological disorders. While the specific mechanisms are under investigation, the compound's interaction with molecular targets and pathways suggests a possible role in modulating neurological functions.
Precursor for Bioactive Molecules
This compound serves as a precursor for the synthesis of various bioactive molecules. For instance, it can be utilized in the creation of derivatives with potential therapeutic properties. Although the search results did not directly link this compound to the synthesis of 22-hydroxycholesterol (B121481) derivatives as serum cholesterol-lowering agents or 15-hydroxyprostaglandin dehydrogenase inhibitors, the compound's reactivity, such as its oxidation to cyclopropylacetaldehyde catalyzed by alcohol dehydrogenase, highlights its involvement in metabolic pathways and its potential as a building block for diverse structures. 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is an enzyme involved in the inactivation of prostaglandins (B1171923) and is a target in cancer biology. nih.govresearchgate.netresearchgate.net
Role as a Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Component
This compound is valuable as a pharmaceutical intermediate and a component in the synthesis of active pharmaceutical ingredients (APIs). It is utilized in chemical synthesis and can serve as a lead compound or intermediate for more complex molecules with potential applications in medicinal chemistry. smolecule.com The compound's ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile building block in organic synthesis. For example, it can be oxidized to cyclopropylacetaldehyde or converted to 2-bromoethylcyclopropane. While the search results did not explicitly detail its use in the synthesis of phenothiazines, apoptosis reagents, or biochemical reagents, its established role as a pharmaceutical intermediate suggests its potential in these areas. synhet.com Phenothiazines, for instance, are a class of heterocyclic compounds with various pharmaceutical applications. fishersci.befishersci.caontosight.ai
Anticancer Potential
Studies have explored the anticancer potential of compounds containing the this compound moiety, particularly in the context of chalcone (B49325) derivatives. While direct evidence of this compound itself exhibiting significant anticancer activity in the provided search results is limited, its use as a building block in the synthesis of compounds like certain triazolopyrazine derivatives, which were evaluated for antiplasmodial activity and cytotoxicity, suggests its relevance in the development of potential anticancer agents. ucl.ac.ukacs.org
Comparative Biological Activity with Structurally Related Compounds
Comparing the biological activity of this compound with structurally related compounds provides insights into the influence of the cyclopropyl (B3062369) group and the position of the hydroxyl group on biological properties.
Structurally related compounds include:
2-Amino-2-cyclopropylethanol: This compound features an amino group at the position adjacent to the cyclopropyl ring, instead of a hydrogen atom as in this compound. nih.govcenmed.comnih.govuni.luuni.lucymitquimica.com
Cyclopropylamine: This compound contains an amino group directly attached to the cyclopropane (B1198618) ring, lacking the ethanol (B145695) moiety present in this compound. synhet.comthegoodscentscompany.comfishersci.nofishersci.fiamericanelements.com
1-Cyclopropylethanol (B1359789): This isomer of this compound has the hydroxyl group attached to the carbon atom directly bonded to the cyclopropane ring. nih.govsigmaaldrich.comfishersci.cauni.lursc.orgcenmed.com
| Compound | Structural Features | Noted Applications/Activities (from search results) |
| This compound | Cyclopropyl group, ethanol backbone | Pharmaceutical intermediate, potential in neurological disorders, antitubercular activity, enzyme inhibition, cytotoxicity (HepG2 IC50 > 10 µM) ucl.ac.ukacs.orgsmolecule.com |
| 2-Amino-2-cyclopropylethanol | Cyclopropyl group, amino group, ethanol backbone | Research compound, potential pharmaceutical intermediate nih.govcenmed.comnih.govuni.luuni.lucymitquimica.com |
| Cyclopropylamine | Cyclopropyl group, amino group | Preparation of derivatives, pharmaceutical intermediates synhet.comthegoodscentscompany.comfishersci.nofishersci.fiamericanelements.com |
| 1-Cyclopropylethanol | Cyclopropyl group, hydroxyl on adjacent carbon | Component in compounds with potential biological activity (dehydrogenase inhibitor, β-blockers, insecticide, herbicide) rsc.org |
Advanced Analytical and Spectroscopic Characterization of 2 Cyclopropylethanol
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in 2-Cyclopropylethanol, as well as enabling the assessment of sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds like this compound. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide characteristic signals that correspond to the different nuclei within the molecule and their local chemical environments.
For this compound, ¹H NMR spectra typically show signals in specific chemical shift ranges corresponding to the cyclopropane (B1198618) protons (δ 0.5–1.5 ppm) and the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) (δ 3.6–3.8 ppm) . The signals from the protons on the carbon directly attached to the cyclopropyl (B3062369) ring and the hydroxyl proton are also observed, providing a complete map of the hydrogen atoms in the molecule.
¹³C NMR spectroscopy confirms the presence and connectivity of the carbon atoms. Characteristic signals are observed for the cyclopropane carbons (typically in the range of 10–15 ppm) and the carbon atom of the ethanol (B145695) moiety directly bonded to the hydroxyl group (around 60–65 ppm) . The carbon atom adjacent to the cyclopropyl ring also yields a distinct signal. Analysis of the chemical shifts, splitting patterns (in coupled spectra), and signal intensities in both ¹H and ¹³C NMR allows for definitive confirmation of the this compound structure and can reveal the presence of impurities by the appearance of additional signals. NMR is a key metric for monitoring purity .
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For this compound, GC-MS is invaluable for assessing sample purity and analyzing mixtures.
In GC-MS analysis, this compound is separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z), serves as a unique fingerprint for the compound.
The mass spectrum of this compound typically shows a molecular ion peak at m/z ~100 (corresponding to its molecular weight of 86.13 g/mol , plus potential adducts depending on ionization method) and characteristic fragmentation patterns . A prominent fragmentation pathway involves the cleavage of the cyclopropyl ring, leading to a significant ion at m/z 55 . Comparison of the obtained mass spectrum to spectral libraries, such as the NIST database, aids in positive identification nih.gov. GC-MS is utilized to monitor the purity of this compound and can detect and identify impurities or by-products present in the sample rsc.org.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of a compound. These techniques are complementary, as they are governed by different selection rules.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A prominent broad band is observed in the region of 3300-3400 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group . Bands in the fingerprint region (below 1500 cm⁻¹) provide information about the skeletal vibrations of the molecule, including the cyclopropane ring and the C-C and C-O stretching vibrations. A characteristic C-O stretching band is typically observed between 1050 and 1150 cm⁻¹ . Gas phase IR spectra are available for this compound nist.gov.
Raman spectroscopy provides additional information about the vibrational modes, particularly those involving non-polar bonds or symmetric vibrations that may be weak or absent in the IR spectrum. Studies on related cyclopropyl compounds have utilized both IR and Raman spectroscopy to investigate conformational behavior and vibrational assignments scilit.comresearchgate.net. While specific detailed Raman data for this compound were not extensively detailed in the search results, the availability of Raman spectra in databases suggests its application for characterization nih.govnih.gov.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a technique used to determine the precise three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. While this compound itself is an achiral molecule and therefore does not have an absolute configuration to be determined, X-ray crystallography can be applied to study its crystalline forms, if they exist, or to determine the structure and absolute configuration of chiral derivatives or related compounds synthesized from this compound precursors rsc.orggoogle.com.
For crystalline samples, X-ray diffraction patterns provide information about the arrangement of molecules in the crystal lattice. Techniques like X-ray powder diffraction (XRPD) are used to characterize different crystalline forms of a compound google.com. Single-crystal X-ray diffraction provides detailed bond lengths, angles, and conformation. In the context of synthesis, particularly reactions that may introduce stereocenters (such as certain Grignard reactions), X-ray crystallography of a crystalline product or derivative can definitively establish the spatial arrangement of atoms rsc.org. Studies have also used X-ray diffraction to investigate the intermolecular ordering in liquid alcohols, including 1-cyclopropylethanol (B1359789) researchgate.net.
Chiral Analysis Methods
Chiral analysis methods are employed to separate and quantify the individual enantiomers of a chiral compound. As this compound is an achiral molecule, these techniques are not applicable to the analysis of the parent compound itself. However, they are essential for the characterization of chiral derivatives or related compounds that incorporate the 2-cyclopropylethyl moiety and possess a stereocenter.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with Polarimetric Detection
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic techniques used for chiral separations. These methods utilize stationary phases that are specifically designed to interact differently with the two enantiomers of a chiral compound, leading to their separation.
For the analysis of chiral compounds containing the 2-cyclopropylethyl structure, chiral GC or HPLC can be employed. Chiral GC often utilizes capillary columns coated with chiral stationary phases, such as modified cyclodextrins, which can selectively interact with enantiomers chromatographyonline.com. Chiral HPLC typically uses columns packed with chiral stationary phases based on various mechanisms, including π-π interactions, hydrogen bonding, and inclusion complex formation nih.gov.
Detection methods for chiral chromatography include standard detectors like UV-Vis or FID. However, for determining enantiomeric excess (ee) and absolute configuration without prior knowledge, coupling these techniques with a polarimeter or optical rotation detector is particularly useful, as enantiomers rotate plane-polarized light in opposite directions . Chiral GC and HPLC with polarimetric detection are standard techniques for confirming the enantiomeric excess of chiral alcohols and other compounds scispace.comcaltech.edu. While separating enantiomers of aliphatic compounds by GC or HPLC can be challenging, chiral stationary phases are designed to overcome this difficulty nih.gov.
Conformational Analysis and Dynamics Studies
Conformational analysis of molecules like this compound is crucial as different conformers can exhibit distinct stabilities, reactivities, and physical properties. Spectroscopic methods provide valuable insights into the distribution and interconversion of these conformers.
Microwave Spectroscopy and Electron Diffraction
Studies utilizing microwave spectroscopy and gas electron diffraction, complemented by theoretical ab initio calculations, have provided detailed information on the structure and conformation of this compound in the gas phase. researchgate.netresearchgate.net Microwave spectroscopy, specifically in the 26.5-39.5 GHz spectral region at -15°C, allowed for the assignment of one conformer. researchgate.netresearchgate.net This identified rotamer is stabilized by an intramolecular hydrogen bond formed between the hydrogen atom of the hydroxyl group and the pseudo-pi electrons situated on the outside of the nearest C-C edge of the cyclopropyl ring. researchgate.net The concentration of this conformer was estimated to be between 10% and 30% of the total molecular population. researchgate.net
Gas electron diffraction data indicated the presence of three distinct conformers in the gas phase. researchgate.netresearchgate.net These conformers are characterized by the dihedral angles associated with the C2-C3, C1-C2, and C1-O1 bonds. researchgate.net The relative abundances of these three conformers, as determined by electron diffraction, are presented in the table below. researchgate.net
| Conformer | C2-C3 Dihedral Angle | C1-C2 Dihedral Angle | C1-O1 Dihedral Angle | Abundance (%) |
| 1 | G+ | G+ | G- | 48.6 |
| 2 | G+ | G- | A | 19.7 |
| 3 | G+ | A | A | 31.7 |
Note: G+, G-, and A typically denote gauche (+), gauche (-), and anti conformations, respectively, around the specified bonds.
The most abundant conformer identified by electron diffraction corresponds to the single conformer assigned through microwave spectroscopy, which is stabilized by the intramolecular hydrogen bond. researchgate.netresearchgate.net The observed conformational composition determined experimentally showed good agreement with the relative energies calculated through ab initio methods. researchgate.net
Broadband Dielectric Spectroscopy (BDS) for Molecular Association
Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics and association behavior of alcohols and other polar molecules across a wide frequency range. acs.orgindico.globalunipi.it BDS can probe dipole reorientation arising from molecular motions and electrical conduction from charge translation. indico.global It is particularly useful for studying relaxation processes, hydrogen bonding networks, and the formation of supramolecular structures in liquid and supercooled states. acs.orgunipi.itresearchgate.net While BDS is a relevant method for understanding the molecular association of alcohols, specific research detailing the application of Broadband Dielectric Spectroscopy to the study of this compound's molecular association was not found in the consulted literature.
Advanced Hyphenated Techniques for Complex Mixture Analysis
Advanced hyphenated techniques combine separation methods with detection technologies to enable the comprehensive analysis of complex mixtures. chromatographytoday.comlongdom.orgajrconline.orgnih.gov These techniques offer enhanced resolution, sensitivity, and the ability to simultaneously separate and identify components within a sample. chromatographytoday.comajrconline.org Common examples include the coupling of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, or Fourier-transform infrared (FTIR) spectroscopy. chromatographytoday.comlongdom.orgnih.gov
Theoretical and Computational Investigations of 2 Cyclopropylethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools used to investigate the electronic structure and potential reactivity of molecules. For 2-cyclopropylethanol, various levels of theory and basis sets have been employed to gain a deeper understanding of its intrinsic properties.
Density Functional Theory (DFT) for Transition States, Reaction Energetics, and Conformational Analysis
Density Functional Theory (DFT) has been widely applied in the study of this compound and related cyclopropyl-containing compounds. DFT calculations are utilized to model properties such as ring strain energy associated with the cyclopropane (B1198618) moiety and hydrogen bonding interactions within the molecule. These calculations can assist in understanding the stability and behavior of the compound.
Furthermore, DFT methods, including the B3LYP functional, are employed for conformational analysis to determine the stable spatial arrangements of the molecule. researchgate.net This involves exploring the potential energy surface to identify energy minima corresponding to different conformers. DFT calculations also contribute to predicting spectroscopic properties, such as NMR chemical shifts and IR frequencies, which can be validated against experimental data. researchgate.net In studies of related systems, DFT (specifically B3LYP/6-31G(d)) has been used to investigate reaction mechanisms and locate transition states, providing insights into reaction pathways and energetics. researchgate.net The structure and conformation of this compound have been investigated using theoretical ab initio calculations at the 6-31G** level of theory, which falls under the umbrella of quantum chemical methods often compared or used alongside DFT. researchgate.net
High-Level Ab Initio Methods (e.g., DLPNO–CCSD(T)) for Enhanced Accuracy
Beyond DFT, higher-level ab initio methods are employed to achieve greater accuracy in calculating molecular properties. For this compound, studies have utilized methods such as HF, MP2 (Møller-Plesset perturbation theory), and QCISD (Quadratic Configuration Interaction Singles and Doubles) with various basis sets, including 6-311++G**, cc-pVTZ, and AUG-cc-pVTZ. researchgate.net These methods provide a more sophisticated treatment of electron correlation, leading to more accurate descriptions of the electronic structure and energetics. MP4 calculations have also been applied in studies of related carbocation rearrangements to determine energy barriers. researchgate.net While DLPNO-CCSD(T) was not specifically found in the provided search results for this compound, methods like MP2 and QCISD represent the application of high-level ab initio theory to this compound, aiming for enhanced accuracy in predicting its properties and understanding its behavior. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the behavior of this compound in various environments, including its interactions with other molecules and its dynamic conformational changes over time.
Molecular Dynamics Simulations (MDS) for Supramolecular Interactions and Molecular Order
Molecular Dynamics Simulations (MDS) are valuable for studying the supramolecular interactions and molecular order involving this compound. For instance, MDS has been applied in the context of analyzing volatile compounds, including this compound, in food matrices like processed cream cheese models. mdpi.com These simulations can help understand how the compound interacts with other components in the matrix and how these interactions influence its retention and release, which is relevant to aroma perception. mdpi.com MDS has also been used in studies where this compound is part of a larger molecular structure, such as in the design of potential pharmaceutical agents. acs.org In such cases, MDS can help rationalize the selective interaction of the molecule with biological targets, like proteins (e.g., PfKRS1 and CpKRS versus HsKRS), by simulating their dynamic behavior and binding interactions. acs.org
Conformational Landscapes and Energy Profiles
Computational methods, including ab initio calculations and analysis of experimental data from techniques like microwave spectroscopy and electron diffraction, have been used to map the conformational landscape of this compound. researchgate.netresearchgate.net These studies aim to identify the stable conformers and determine their relative energies. Gas phase studies have confirmed the existence of two stable conformations for this compound that are close in energy, in good agreement with computational predictions. researchgate.net Techniques like relative intensity measurements in spectroscopic experiments can help quantify the energy difference between these conformers. researchgate.net Conformational analysis in solution, often performed using NMR spectroscopy, has been compared to gas phase results, indicating that the conformational compositions can be remarkably similar between phases. researchgate.net Computational methods are essential for calculating the energy profiles associated with the interconversion between different conformers, providing a detailed picture of the molecule's flexibility.
Prediction of Spectroscopic Properties and Validation with Experimental Data (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is extensively used to predict the spectroscopic properties of this compound, which can then be validated by experimental data obtained from techniques like NMR and IR spectroscopy. Quantum chemical calculations at various levels (HF, MP2, DFT, QCISD) and with different basis sets are employed to predict vibrational frequencies (corresponding to IR spectra) and NMR chemical shifts. researchgate.netresearchgate.net
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Halogen-Halogen Interactions)
Theoretical and computational studies aimed at elucidating the intermolecular interactions of this compound, such as hydrogen bonding, halogen bonding, and halogen-halogen interactions, are essential for understanding its behavior in various environments, including condensed phases and solutions. These interactions, while weaker than intramolecular forces like covalent bonds, collectively influence macroscopic properties such as boiling points, solubility, and crystal packing arrangements. saskoer.casavemyexams.comlibretexts.org Computational chemistry techniques, including Density Functional Theory (DFT) and ab initio methods, are commonly employed to model and analyze these non-covalent interactions by calculating interaction energies, optimizing geometries of molecular clusters (like dimers or higher aggregates), and analyzing electron density distributions. mdpi.comredalyc.orgfrontiersin.orgescholarship.orgnih.gov
Hydrogen bonding, a particularly significant type of intermolecular interaction for alcohols like this compound due to the presence of the hydroxyl group, involves the attractive force between the hydrogen atom of a hydroxyl group (acting as a hydrogen bond donor) and an electronegative atom (such as oxygen or a carbon atom involved in the cyclopropane ring's pseudo-π system, acting as a hydrogen bond acceptor) on a neighboring molecule. savemyexams.comlibretexts.org While intramolecular hydrogen bonding between the hydroxyl group and the cyclopropane ring has been investigated in this compound and related cyclopropylcarbinols using a combination of experimental and theoretical methods, the focus on intermolecular hydrogen bonding specifically involving this compound molecules interacting with each other or other species requires dedicated computational studies. researchgate.net
Halogen bonding involves an attractive interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic region on another molecule. frontiersin.orgmdpi.com Halogen-halogen interactions, a specific type of halogen bonding or other non-covalent contact between two halogen atoms, can also influence molecular packing and properties. mdpi.commdpi.com While these interactions are well-established in chemistry and studied computationally for various halogenated compounds, detailed theoretical investigations specifically on the potential for this compound to engage in or be influenced by halogen bonding or halogen-halogen interactions are not extensively documented in the provided search results. Studies on other cyclopropane derivatives with halogen substituents have explored such interactions, indicating the relevance of computational methods in this area. researchgate.net
Comprehensive theoretical studies on the intermolecular interactions of this compound would typically involve:
Geometry Optimization: Determining the lowest energy arrangements of this compound dimers and larger clusters using computational methods to identify preferred interaction geometries.
Interaction Energy Calculations: Quantifying the strength of these intermolecular forces, often using high-level ab initio methods or well-parameterized DFT functionals, with corrections for basis set superposition error (BSSE).
Electron Density Analysis: Utilizing methods like Non-Covalent Interaction (NCI) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to visualize and characterize the nature of the interactions (e.g., hydrogen bonding, dispersion forces). scielo.org.mx
Molecular Dynamics Simulations: Exploring the dynamic nature of these interactions in simulated environments over time.
Research Applications and Future Directions for 2 Cyclopropylethanol
Role as a Versatile Building Block in Organic Synthesis
2-Cyclopropylethanol is widely recognized as a valuable intermediate in the synthesis of diverse organic compounds. myskinrecipes.com Its ability to participate in a range of chemical transformations makes it a key building block for constructing more complex molecular architectures.
Synthesis of Complex Organic Molecules
The compound serves as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. myskinrecipes.com For instance, it is utilized in the preparation of brominated cyclopropane (B1198618) derivatives, which are crucial for the development of bioactive molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, facilitating the creation of intricate molecular structures.
Development of Novel Materials
This compound is employed in organic chemistry research for the preparation of cyclopropyl-containing molecules, which are valuable in developing new materials. myskinrecipes.com Its unique structure contributes to the creation of complex organic compounds that can find applications in material science, such as in polymer chemistry. myskinrecipes.comevitachem.com Research indicates its potential as a building block for synthesizing new materials. evitachem.comdataintelo.com
Chemical Reagent in Scientific Research, Analysis, and Testing
Beyond its role as a building block, this compound is widely used as a chemical reagent in scientific research, analysis, and testing. industryarc.com It is employed in various chemical processing systems and analytical procedures. industryarc.com For example, it is used to prepare (2-bromoethyl)cyclopropane (B145715) through reaction with phosphorus tribromide. fishersci.cathermofisher.com This highlights its utility in facilitating specific chemical transformations essential for research and synthesis.
Emerging Applications in Agrochemistry (e.g., Pest Control)
While the search results did not provide direct evidence of this compound's specific emerging applications in agrochemistry for pest control, the broader context of agrochemical research involves the synthesis of new lead molecules as pesticides and the development of pest management strategies. unishivaji.ac.in Given its use as a chemical intermediate in the agrochemical industry, it is plausible that this compound or its derivatives could be explored in this area. However, no specific research findings on its direct use in pest control were found in the provided results.
Importance in Flavor and Fragrance Chemistry Research (e.g., Aroma Contribution in Teas)
This compound plays a role in flavor and fragrance chemistry research, particularly due to its volatility and contribution to aroma profiles. It has been noted for its aroma contribution in high-grade teas. The strained cyclopropane ring in its structure is believed to enhance its volatility compared to larger cycloalkyl groups, making it more suitable for aroma applications. Research into the development of black tea aroma highlights the importance of volatile alcoholic compounds, and this compound falls into this category. jircas.go.jp
Future Research Perspectives and Challenges
Future research on this compound is likely to continue exploring its potential as a versatile building block for synthesizing complex molecules, particularly in the pharmaceutical and material science fields. myskinrecipes.comevitachem.com Further investigation into its reactivity and the development of novel synthetic routes utilizing this compound could expand its applications. The potential for its use in agrochemistry, specifically in the development of new pest control agents, remains an area for potential exploration, although specific research is needed. Challenges may include developing more efficient and sustainable synthesis methods for this compound and its derivatives, as well as thoroughly investigating the properties and potential applications of the novel compounds synthesized from it.
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of this compound can be achieved through several methods, each with its own advantages and limitations. Traditional laboratory-scale methods include the reduction of cyclopropylacetic acid derivatives using strong reducing agents like lithium aluminum hydride (LiAlH₄), although safety concerns limit its industrial application. Another approach involves the Grignard reaction between cyclopropylmagnesium bromide and ethylene (B1197577) oxide, followed by acidic workup, which offers good stereochemical control but requires anhydrous conditions.
More industrially relevant methods include the solvolysis of 3-cyclopropyl-2,3-epoxypropionic acid esters, followed by acid treatment to yield cyclopropylacetaldehyde, which is then reduced to this compound. google.com Reduction of cyclopropylacetaldehyde can be achieved using metal hydride complexes, catalytic hydrogenation, or reaction with a secondary alcohol in the presence of an aluminum alkoxide. google.com Catalytic hydrogenation of cyclopropylacetaldehyde using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure has shown high yields, typically 90-95%.
Research is ongoing to develop more sustainable synthetic pathways. This includes exploring methods that utilize milder conditions, less hazardous reagents, and potentially renewable feedstocks. The catalytic anti-Markovnikov hydration of aryl-substituted alkenes using a nucleophilic water surrogate like 1-cyclopropylethanol (B1359789) has been reported, suggesting the potential for utilizing cyclopropyl (B3062369) alcohols in novel hydration processes. scispace.comnih.gov While this specific example uses 1-cyclopropylethanol, it highlights the broader interest in employing cyclopropyl-containing compounds in innovative catalytic hydration strategies.
Comparative analysis of preparation methods for this compound reveals variations in yield, scalability, and key advantages and limitations:
| Method | Scale | Yield (%) | Key Advantages | Limitations |
| Industrial Solvolysis | Industrial | 85–90 | High scalability, low cost | Requires high-pressure equipment |
| Mitsunobu Reaction | Laboratory | 50–70 | Stereochemical control | Poor atom economy |
| Grignard Synthesis | Laboratory | 65–70 | Excellent purity | Sensitive to moisture |
| LiAlH₄ Reduction | Laboratory | 75–80 | Simplicity | Safety hazards |
Future directions in synthetic pathways for this compound are likely to focus on developing more environmentally benign processes, potentially utilizing biocatalysis or photocatalysis, and exploring routes that minimize waste generation and energy consumption.
Deeper Understanding of Biological Mechanisms and Structure-Activity Relationships
The biological activity of this compound involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to cyclopropylacetaldehyde, a reaction relevant in metabolic pathways involving alcohols and aldehydes.
Studies on the structure-activity relationships (SAR) of cyclopropyl compounds have shown that this compound can exhibit biological activity. For instance, it has demonstrated antitubercular activity against Mycobacterium tuberculosis. In comparative studies with structurally similar compounds, modifications to the structure of alcohols, such as the constrained rotation imposed by the cyclopropyl group in 1-cyclopropylethanol (an isomer of this compound), can influence their biological effects, such as the inhibition of cell-cell adhesion. pnas.org While 1-cyclopropylethanol showed abolished activity in this specific assay compared to 1-butanol, this highlights the importance of the cyclopropyl moiety's structural influence on biological interaction. pnas.org
Research into the biological mechanisms of this compound and its derivatives is crucial for understanding their potential therapeutic implications. Compounds with cyclopropyl structures often exhibit unique biological activities, which could lead to the development of novel therapeutics. Exploring the interaction of this compound with various enzymes and receptors can provide insights into its potential to modulate biological pathways.
Development of Advanced Catalytic Systems for Selective Transformations
This compound is a valuable building block in organic synthesis due to its ability to undergo diverse chemical transformations, including oxidation, reduction, and substitution reactions. These transformations often rely on catalytic systems to achieve desired selectivity and efficiency.
Oxidation of this compound to cyclopropylacetaldehyde can be carried out using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃) under mild conditions. Reduction can yield cyclopropylmethanol (B32771) using strong reducing agents like LiAlH₄. Substitution of the hydroxyl group with halogens, such as the formation of 2-bromoethylcyclopropane using phosphorus tribromide (PBr₃), is another key transformation. chemicalbook.comthermofisher.com
Advanced catalytic systems are being developed to achieve more selective transformations involving cyclopropyl-containing compounds. This includes research into catalytic cyclopropanation reactions, which are crucial for synthesizing molecules with cyclopropane rings. researchgate.netunimi.it While these studies may not directly involve this compound as a substrate, advancements in the catalytic creation and manipulation of cyclopropyl moieties are highly relevant to its synthesis and the synthesis of its derivatives. For example, rhodium(II)-catalyzed enantioselective synthesis of bicyclopropanes has been reported. researchgate.net
The development of novel catalysts, including heterogeneous catalysts and those utilizing transition metals, is an active area of research aimed at improving the efficiency and selectivity of reactions involving alcohols and cyclic structures. unimi.itenergy.gov Future research will likely focus on designing catalytic systems specifically tailored for selective transformations of this compound, potentially enabling the synthesis of complex molecules with high precision and minimal byproducts.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly impacting chemical research, including compound design and property prediction. cardiff.ac.ukarxiv.orgresearch.googlenih.gov These computational approaches can accelerate the discovery and development of new molecules by predicting their properties and suggesting synthetic routes. cardiff.ac.ukarxiv.orgresearch.google
For compounds like this compound and its derivatives, AI and ML can be applied in several ways:
Property Prediction: ML models can be trained on existing data to predict various properties of this compound and its analogs, such as boiling point, density, solubility, and reactivity. arxiv.org Computational chemistry data, including TPSA (Topological Polar Surface Area) and LogP, which are relevant for predicting molecular properties, can be calculated for this compound. chemscene.com
Structure-Activity Relationship (SAR) Modeling: AI/ML can help build sophisticated SAR models to better understand how structural variations in cyclopropyl-containing compounds correlate with their biological activities. acs.org This can guide the design of new derivatives with enhanced or specific biological effects.
De Novo Design: Generative AI models can be used to design novel molecules with desired properties, potentially suggesting new cyclopropyl-containing structures with specific applications. cardiff.ac.uk
Synthesis Planning: AI algorithms can assist in designing efficient and potentially more sustainable synthetic routes to this compound and its derivatives by analyzing known reactions and predicting outcomes.
While specific applications of AI/ML solely focused on this compound are still emerging, the broader application of these technologies in computational chemistry and drug discovery is highly relevant. research.google The ability to predict stability, reactivity, and biological interactions using computational methods, validated by experimental data, represents a significant future direction in the research of compounds like this compound.
The development of platforms that integrate molecular embedding techniques with machine learning algorithms is making sophisticated property prediction more accessible to researchers. arxiv.org As datasets for cyclopropyl compounds grow, the accuracy and utility of AI/ML models for research on this compound are expected to increase, facilitating the exploration of its potential applications.
Q & A
Basic: What are the standard laboratory-scale synthesis methods for 2-Cyclopropylethanol, and how can reaction conditions be optimized for yield?
Methodological Answer:
The two primary methods are:
- Oxidation of this compound precursors : Use oxidizing agents (e.g., oxygen, hydrogen peroxide) with acid catalysts under controlled temperatures (40–80°C). Yield optimization requires adjusting catalyst concentration (e.g., sulfuric acid at 5–10 mol%) and reaction time (6–12 hours) .
- Grignard Reaction : React cyclopropylmagnesium bromide with acetaldehyde derivatives, followed by quenching and purification. Optimize solvent choice (THF or diethyl ether) and stoichiometry to minimize side products .
Key Metrics : Monitor yield via gas chromatography (GC) and purity via NMR.
Advanced: How do stereochemical outcomes vary between oxidation and Grignard synthesis routes, and what advanced techniques validate these results?
Methodological Answer:
- Oxidation : Typically retains stereochemistry of the precursor. Use chiral GC or HPLC with polarimetric detection to confirm enantiomeric excess .
- Grignard : May introduce stereochemical variability due to nucleophilic addition geometry. Employ X-ray crystallography or NOESY NMR to resolve spatial configurations .
Contradiction Analysis : If conflicting data arise (e.g., unexpected enantiomers), cross-validate with computational modeling (DFT calculations for transition states) .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR : ¹H NMR (δ 0.5–1.5 ppm for cyclopropane protons; δ 3.6–3.8 ppm for -CH₂OH). ¹³C NMR confirms cyclopropane carbons (10–15 ppm) and ethanol moiety (60–65 ppm) .
- IR : O-H stretch (~3350 cm⁻¹), C-O (1050–1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~100) and fragmentation patterns (cyclopropyl ring cleavage at m/z 55) .
Troubleshooting : If spectra deviate, check for impurities via column chromatography or derivatization (e.g., acetylation of -OH group).
Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
Methodological Answer:
- Data Validation : Cross-reference with authoritative databases (NIST Chemistry WebBook , PubChem ). Replicate measurements under standardized conditions (e.g., ASTM methods for boiling point).
- Contradiction Analysis : If solubility data conflict, conduct phase-solubility studies in varying solvents (water, ethanol, hexane) and compare with computational predictions (COSMO-RS simulations) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation : Use fume hoods (volatility risk), nitrile gloves (skin irritation), and flame-resistant equipment (flammability: flash point ~40°C).
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can computational chemistry predict the stability of this compound derivatives, and what experimental validation is required?
Methodological Answer:
- DFT/Molecular Dynamics : Model ring strain energy of cyclopropane (~27 kcal/mol) and hydrogen bonding in ethanol moiety. Compare with experimental thermochemical data (DSC for decomposition kinetics) .
- Validation : Synthesize derivatives (e.g., esters, ethers) and test stability under stress conditions (heat, light) via accelerated aging studies .
Basic: What are best practices for long-term storage of this compound to prevent degradation?
Methodological Answer:
- Storage Conditions : Use amber glass bottles under nitrogen atmosphere at 4°C. Add stabilizers (BHT, 0.01–0.1 wt%) to inhibit oxidation.
- Stability Monitoring : Track purity monthly via GC and pH (degradation may release acidic byproducts) .
Advanced: How to design control experiments isolating this compound’s role in multi-step syntheses (e.g., fluorinated derivatives)?
Methodological Answer:
- Isotopic Labeling : Use deuterated this compound to trace incorporation into final products (LC-MS analysis) .
- Stepwise Reaction Quenching : Halt reactions at intermediate stages (e.g., via TLC monitoring) to isolate and characterize intermediates (NMR, IR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
